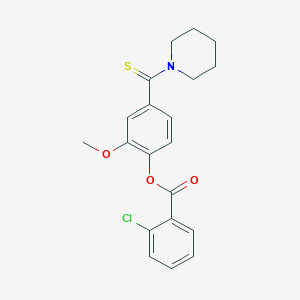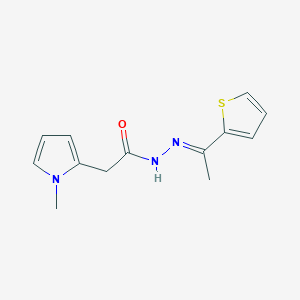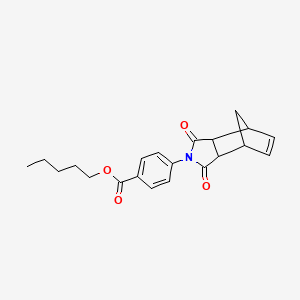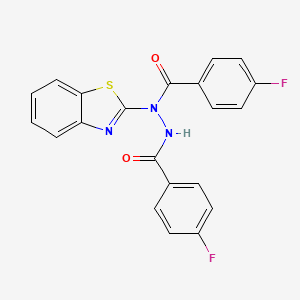![molecular formula C17H15ClN2O5 B11662569 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid](/img/structure/B11662569.png)
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an enamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Furan Ring Introduction: The furan ring is then introduced through a formylation reaction, where a furan-2-carbaldehyde is reacted with the chlorophenyl intermediate.
Amidation: The formylated intermediate undergoes an amidation reaction with an appropriate amine to form the formamido group.
Enamido Formation: The final step involves the formation of the enamido linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enamido linkage can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced enamido derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan: Shares the chlorophenyl group and furan ring but differs in the thiazole moiety.
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Similar structure with an additional methoxy group.
Uniqueness
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the enamido linkage and the furan ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Eigenschaften
Molekularformel |
C17H15ClN2O5 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
3-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O5/c18-12-5-3-11(4-6-12)10-13(16(23)19-8-7-15(21)22)20-17(24)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b13-10- |
InChI-Schlüssel |
KWIVRQHBCYQKAN-RAXLEYEMSA-N |
Isomerische SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662503.png)
![N-(4-Ethoxyphenyl)-4-(methylsulfanyl)-N-[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]benzenesulfonamide](/img/structure/B11662516.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11662517.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)

![4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11662560.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662575.png)

